molecular formula C12H14O3 B2747787 2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane CAS No. 2408963-44-8

2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane

Cat. No.: B2747787
CAS No.: 2408963-44-8
M. Wt: 206.241
InChI Key: ZNVMPPPZVJHQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of oxiranes, such as “this compound”, often involves the reaction of an alkene with a peroxycarboxylic acid . Another method involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis . A specific method for the synthesis of a similar compound, “2-(4-phenoxyphenyl)oxirane”, involves a reaction with sulfur ylide .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14O3 . The molecular weight is 206.241 .


Chemical Reactions Analysis

Oxiranes, including “this compound”, can undergo ring-opening reactions. These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .

Scientific Research Applications

Selective Oxidation of Hydrocarbons

A study by D’Accolti et al. (2003) discusses the oxyfunctionalization of non-natural targets bearing cyclopropyl moieties by dioxiranes. The research explores how powerful methyl(trifluoromethyl)dioxirane was used for the direct oxyfunctionalization of various hydrocarbons, highlighting the impact of cyclopropyl activation of alpha-C-H bonds and demonstrating the selectivity and reactivity of the process (D’Accolti et al., 2003).

Catalytic Hydrogenation

Kuevi et al. (2012) conducted a theoretical study on the catalytic hydrogenation of oxirane and its methyl derivative in the presence of aluminium chloride (AlCl3), leading to ethanol and propan-1-ol. The study provides insight into the mechanisms of these reactions and contributes to the understanding of catalytic processes involving oxirane compounds (Kuevi et al., 2012).

Polymer Chemistry and Molecular Structure

Merlani et al. (2015) focused on the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure. This study illuminates the potential of specific oxirane compounds in synthesizing polymers with unique structural and electronic properties (Merlani et al., 2015).

Metabolism and Molecular Toxicology of Isoprene

Watson et al. (2001) explored the metabolism and molecular toxicology of isoprene, a compound related to oxirane through its metabolic processes involving epoxidation. The study provides insights into the biological effects and toxicological responses of isoprene and its metabolites, contributing to the understanding of chemical exposure risks (Watson et al., 2001).

Cycloaddition with Carbon Dioxide

Sako et al. (2002) investigated the cycloaddition of an oxirane group with carbon dioxide in supercritical homogeneous states, aiming to produce cyclic carbonate compounds. This research highlights the potential of oxirane compounds in carbon capture and utilization technologies, showcasing their relevance in green chemistry applications (Sako et al., 2002).

Mechanism of Action

The mechanism of action for the ring-opening reactions of oxiranes involves a concerted reaction with a four-part, circular transition state . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .

Properties

IUPAC Name

2-[(4-cyclopropyloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-10(15-11-5-6-11)4-2-9(1)13-7-12-8-14-12/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVMPPPZVJHQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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